2-Aminoethyl carbamimidothioate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and the use of protecting groups. For instance, the 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite was synthesized for use in solid-phase oligonucleotide synthesis, highlighting the potential for 2-Aminoethyl carbamimidothioate to be used in similar applications . Additionally, 3-Amino-2-carbamimidoylacrylamides were prepared via a copper(I)-catalyzed three-component reaction, which could be analogous to the synthesis of 2-Aminoethyl carbamimidothioate .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Aminoethyl carbamimidothioate can influence their inclusion complex formation and crystalline structures. For example, the position of halogen in the synthesized 3-Amino-2-carbamimidoylacrylamides affected their crystalline structures and the formation of channel-type inclusion complexes . This suggests that the molecular structure of 2-Aminoethyl carbamimidothioate could also play a significant role in its interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of carbamoyl anions, which are related to the carbamimidothioate group, has been explored in the synthesis of α-amino amides and α-hydroxy-β-amino amides . These reactions involve the addition of carbamoyl anions to imines and acylsilanes, respectively, indicating that 2-Aminoethyl carbamimidothioate may also undergo similar nucleophilic addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-Aminoethyl carbamimidothioate, such as their solubility, crystallinity, and isomeric forms, are influenced by their molecular structure and substituents. For instance, methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates exist as mixtures of Z and E isomers in solution, which could imply that 2-Aminoethyl carbamimidothioate may also exhibit isomerism .
Scientific Research Applications
Application in Oligonucleotide Synthesis
2-Aminoethyl carbamimidothioate has been utilized in the field of oligonucleotide synthesis. Grajkowski et al. (2001) demonstrated its application in the solid-phase synthesis of oligonucleotides, offering a cost-effective approach for potential therapeutic uses. This method simplifies post-synthesis processing by eliminating the need for concentrated ammonium hydroxide in oligonucleotide deprotection (Grajkowski et al., 2001).
Antifungal and Anticancer Properties
A study by Cui et al. (2002) highlighted the synthesis of N-(1,2,4-triazole-4-yl)-N′-(fluorine-containing-phenyl)carbamimidothioates and their antifungal activities against certain fungi. This research points towards the potential of 2-Aminoethyl carbamimidothioate derivatives in antifungal applications (Cui et al., 2002). Additionally, Abdel-Kader et al. (2016) synthesized a series of derivatives using 2-Aminoethyl carbamimidothioate and evaluated their anticancer activity against various cancer cell lines, indicating its significance in anticancer research (Abdel-Kader et al., 2016).
Modifications in Splice-Switching Oligonucleotides
Honcharenko et al. (2022) used 2-Aminoethyl carbamimidothioate modifications in oligonucleotides for efficient splice-switching activity. This modification has shown to provide high resistance to enzymatic degradation and enhance splice-switching efficacy, underlining its potential in genetic therapy (Honcharenko et al., 2022).
Antibacterial Activity
Research by Gunda and Koskinen (1991) revealed that carbamimidothioates, structurally related to chlorhexidine and synthesized using 2-Aminoethyl carbamimidothioate, demonstrated significant antibacterial activity. This indicates its potential application in developing new antibacterial agents (Gunda & Koskinen, 1991).
Fluorescence Imaging in Preclinical Studies
Ferrara and Thompson (2019) extended the application of 2-Aminoethyl carbamimidothioate derivatives for flavonoid imaging in preclinical studies using the model eukaryote Dictyostelium discoideum. This in vivo fluorescence imaging aids in the study of therapeutic activities of flavonoids (Ferrara & Thompson, 2019).
Future Directions
properties
IUPAC Name |
2-aminoethyl carbamimidothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3S/c4-1-2-7-3(5)6/h1-2,4H2,(H3,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPCXGGYSQHQGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC(=N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56-10-0 (Parent) | |
Record name | beta-Aminoethyl isothiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60871531 | |
Record name | 2-Aminoethyl carbamimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoethyl carbamimidothioate | |
CAS RN |
151-16-6 | |
Record name | (2-Aminoethyl)isothiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Aminoethyl isothiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminoethyl carbamimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINOETHYLISOTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GIH68G0MX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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